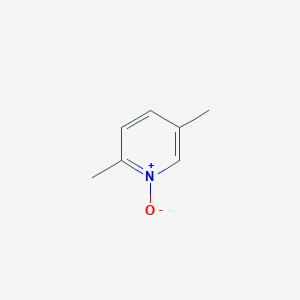

2,5-Dimethylpyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341259 | |

| Record name | 2,5-Dimethylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4986-05-4 | |

| Record name | 2,5-Dimethylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Activation of a Heterocycle

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethylpyridine 1-Oxide

This compound, also known as 2,5-lutidine N-oxide, is a heterocyclic compound that represents more than a simple derivative of its parent molecule, 2,5-dimethylpyridine (2,5-lutidine). The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, transforming it from a relatively electron-deficient system into a versatile and reactive intermediate for organic synthesis.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its utility as a strategic building block in the construction of complex molecular architectures.

The N-oxide group acts as an "activating handle." By donating electron density into the pyridine ring through resonance, it enhances the ring's reactivity towards electrophilic substitution, particularly at the 4-position.[4] Concurrently, the N-oxide moiety serves as an excellent directing group and facilitates nucleophilic attack at the 2- and 6-positions.[2][3] This dual reactivity, coupled with the ability to easily remove the oxygen atom to revert to the pyridine form, makes pyridine N-oxides invaluable tools in synthetic chemistry.[2]

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate appropriate storage, handling, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [5][6] |

| Molecular Weight | 123.15 g/mol | [5] |

| Appearance | Off-white to slight yellow powder/solid | [5] |

| CAS Number | 22710-07-2 | [5] |

| Parent Compound (2,5-Lutidine) Boiling Point | 157 °C | |

| Parent Compound (2,5-Lutidine) Density | 0.926 g/mL at 25 °C |

Synthesis of this compound

The most common and straightforward method for the synthesis of pyridine N-oxides is the direct oxidation of the parent pyridine. The N-oxidation of 2,5-dimethylpyridine is typically achieved using a peroxy acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid like glacial acetic acid.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful and safe oxidation.

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂) is a readily available and clean oxidant. In the presence of glacial acetic acid, it forms peracetic acid, the active oxidizing species that transfers an oxygen atom to the nitrogen of the pyridine ring.

-

Solvent : Glacial acetic acid serves as both a solvent and a catalyst for the formation of the peroxy acid.[7]

-

Temperature Control : The oxidation reaction is exothermic. Maintaining a temperature range of 80-90°C ensures a controlled reaction rate without significant decomposition of the peroxide or the product.[7]

-

Workup : The workup procedure is designed to isolate the product from the reaction mixture. Neutralization with a base (e.g., NaOH) is necessary to remove the acidic solvent.[7] Subsequent extractions separate the water-soluble N-oxide from unreacted starting material and other impurities. Dichloromethane is a common choice for extracting the N-oxide due to its polarity and volatility.[7]

Experimental Protocol: N-Oxidation of 2,5-Dimethylpyridine

This protocol is adapted from established laboratory procedures.[7]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20 g of 2,5-dimethylpyridine in 100 mL of glacial acetic acid.

Step 2: Addition of Oxidant

-

While stirring, carefully add 35 mL of 30% hydrogen peroxide (H₂O₂) to the solution.

Step 3: Reaction

-

Heat the mixture to 80-90°C and maintain this temperature with stirring for 5 hours.

Step 4: Quenching and Neutralization

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess glacial acetic acid using a rotary evaporator.

-

Carefully neutralize the remaining solution to approximately pH 8 by the slow addition of 20% sodium hydroxide (NaOH) solution. This step should be performed in an ice bath to manage the heat of neutralization.

Step 5: Product Extraction

-

Perform an initial extraction with a nonpolar solvent like petroleum ether to remove any unreacted 2,5-dimethylpyridine. Discard this organic phase.

-

Extract the aqueous phase multiple times with dichloromethane.

-

Combine the dichloromethane extracts.

Step 6: Isolation

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the dichloromethane solvent via rotary evaporation to yield the solid this compound. A typical yield is around 12 g.[7]

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The true value of this compound lies in its enhanced and versatile reactivity compared to the parent lutidine. The N-oxide group modulates the electronic properties of the ring, making it a key intermediate for functionalizing the pyridine core.[2][3]

Electrophilic Substitution

The N-oxide group is strongly activating and directs electrophiles to the 4-position (para) of the pyridine ring. A prime example is nitration. While the direct nitration of pyridine itself is difficult and requires harsh conditions, pyridine N-oxides undergo nitration much more readily.[4][8] This reaction is crucial in the synthesis of various pharmaceutical intermediates.[4][9]

Nucleophilic Substitution and C-H Functionalization

Pyridine N-oxides are highly susceptible to functionalization at the 2-position (alpha to the nitrogen). The N-oxide can act as an internal directing group, facilitating transition metal-catalyzed C-H activation.[1][2] This has opened avenues for a wide range of transformations that are difficult to achieve with the parent heterocycle.

Palladium-Catalyzed Direct Arylation: A notable example is the direct arylation of pyridine N-oxides with aryl halides or triflates, a reaction pioneered by Fagnou and others.[2]

-

Mechanism Rationale : The N-oxide oxygen atom coordinates to the palladium catalyst, positioning it for oxidative addition into the C2-H bond. This directed C-H activation is highly regioselective. Subsequent reductive elimination furnishes the 2-arylated pyridine N-oxide and regenerates the active palladium catalyst. The N-oxide group can then be easily removed by deoxygenation (e.g., using PCl₃ or catalytic hydrogenation) if the parent 2-substituted pyridine is the desired product.[1][2]

Other important reactions include:

-

Amination : Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using reagents like Ts₂O and an amine source.[1]

-

Alkenylation and Alkynylation : Transition metal catalysis enables the introduction of vinyl and alkynyl groups at the 2-position.[1][2]

Caption: General scheme for Pd-catalyzed C-H arylation of a pyridine N-oxide.

Applications in Research and Drug Development

The unique reactivity of pyridine N-oxides, including this compound, makes them valuable intermediates in several fields.

-

Pharmaceutical Synthesis : They are key building blocks for synthesizing substituted pyridines, a motif prevalent in many biologically active compounds and approved drugs.[1][2][5] The N-oxidation strategy is employed in the industrial synthesis of intermediates for drugs like the proton-pump inhibitor esomeprazole (though this specifically uses the 3,5-isomer, the principle is identical).[4][9]

-

Drug Co-crystal Development : The polar N-oxide group is an excellent hydrogen bond acceptor. This property is exploited in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs).[10] This can be a strategy to improve the physicochemical properties of a drug, such as its solubility and stability, which are critical factors in drug development.[10]

-

Organocatalysis and Ligand Development : Pyridine N-oxides have been explored as organocatalysts and as ligands for metal complexes in various chemical transformations.[11]

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. The parent compound, 2,5-lutidine, is a flammable liquid and is harmful if swallowed or in contact with skin.[12][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[14]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[14][15] Use in a well-ventilated area or a chemical fume hood.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It may be hygroscopic. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion

This compound is a strategically activated form of 2,5-lutidine that offers chemists a powerful tool for the regioselective functionalization of the pyridine ring. Its well-established synthesis, predictable reactivity towards both electrophiles and nucleophiles, and the ease of subsequent deoxygenation secure its role as a valuable intermediate. For researchers in drug discovery and process development, mastering the chemistry of pyridine N-oxides provides a reliable pathway to construct complex, highly substituted heterocyclic scaffolds that are central to modern medicinal chemistry.

References

-

PrepChem.com. Synthesis of 2,5-dimethylpyridine-N-oxide. Available from: [Link]

-

FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). Available from: [Link]

-

Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

-

ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

ResearchGate. Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Available from: [Link]

- Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

-

PubChem. 2,5-Dimethylpyridine. Available from: [Link]

-

Purdue University Graduate School - Figshare. Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Available from: [Link]

-

NIST WebBook. Pyridine, 2,5-dimethyl-. Available from: [Link]

-

ResearchGate. Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Available from: [Link]

-

Cheméo. Chemical Properties of 2,6-Lutidine-N-oxide (CAS 1073-23-0). Available from: [Link]

-

CAS Common Chemistry. Pyridine, 2,4-dimethyl-, 1-oxide. Available from: [Link]

-

NIH National Library of Medicine. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyridine, 2,5-dimethyl- [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethylpyridine 1-Oxide from 2,5-Lutidine

Executive Summary

Pyridine N-oxides are a pivotal class of heterocyclic compounds, serving as versatile intermediates in organic synthesis and drug development. The N-O moiety uniquely modulates the electronic properties of the pyridine ring, activating it for specific transformations that are otherwise challenging to achieve with the parent pyridine.[1][2] For instance, the introduction of the N-oxide group facilitates electrophilic substitution, such as nitration, at the 2- and 4-positions and provides a handle for further functionalization.[1][3] This guide provides an in-depth, field-proven methodology for the synthesis of 2,5-Dimethylpyridine 1-oxide, a key building block, from its readily available precursor, 2,5-lutidine. We will explore the underlying chemical principles, compare common oxidative methods, and present a detailed, self-validating protocol using the robust and scalable hydrogen peroxide/acetic acid system. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important transformation.

The Strategic Importance of N-Oxidation

The oxidation of the nitrogen atom in 2,5-lutidine is not merely an additional synthetic step; it is a strategic maneuver. The resulting N-oxide exhibits altered reactivity:

-

Enhanced Nucleophilicity at C4: The N-oxide group is a strong resonance-donating group, increasing the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.[1]

-

Facilitated Functionalization: The N-oxide can be used to introduce a wide array of functional groups. For example, treatment with phosphorus oxychloride can yield 2- and 4-chloropyridines.[1]

-

Reversible Modification: A key advantage is that the N-oxide can be readily removed (deoxygenated) under mild conditions, restoring the pyridine ring after the desired modifications have been made.[4]

This strategic utility makes this compound a valuable precursor for more complex molecules, including pharmaceutical intermediates.[5]

The Mechanism of N-Oxidation

The core of the synthesis is an electrophilic oxidation reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic oxygen atom supplied by an oxidizing agent.

Caption: General mechanism of 2,5-lutidine N-oxidation.

In the widely used hydrogen peroxide/acetic acid method, these reagents react in situ to form peracetic acid, which then serves as the primary oxidant. The reaction is driven by the formation of the stable N-O bond and the corresponding carboxylic acid byproduct.

Comparison of Common Oxidative Methods

Several reagents can effectively perform the N-oxidation of pyridines. The choice often depends on scale, cost, safety, and substrate compatibility.

| Oxidizing System | Key Advantages | Key Considerations |

| Hydrogen Peroxide / Acetic Acid | Cost-effective, scalable, reagents are readily available.[6] Generates the oxidant in situ. | Reaction is exothermic and requires careful temperature control. Acetic acid must be removed during workup. |

| Pre-formed Peracetic Acid | Highly effective and well-documented.[7] | Peracetic acid is less stable, potentially explosive, and requires careful storage and handling.[8] |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Excellent lab-scale reagent, high yields, generally clean reactions.[2] | More expensive than H₂O₂/AcOH. Can be shock-sensitive and requires careful handling. |

| Urea-Hydrogen Peroxide (UHP) | A stable, solid, and safe source of H₂O₂. Considered a "greener" alternative. | Often requires an activator (e.g., an anhydride) to form the peracid in situ.[9] |

| Catalytic H₂O₂ Systems (e.g., with MTO) | High efficiency, can operate under milder conditions with low catalyst loading.[2][10] | Metal catalysts can be expensive and may require removal from the final product. |

For its balance of cost, efficiency, and scalability, the hydrogen peroxide in glacial acetic acid method remains the preferred choice for many applications and will be the focus of our detailed protocol.

Field-Proven Experimental Protocol: H₂O₂/AcOH Method

This protocol is a robust, self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure both success and safety.

// Define nodes with specific colors prep [label="1. Preparation", fillcolor="#F1F3F4"]; reaction [label="2. Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="3. Workup & Isolation", fillcolor="#FBBC05"]; purify [label="4. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Define edges and logical flow prep -> reaction [label=" Dissolve 2,5-lutidine\n in glacial acetic acid."]; reaction -> workup [label=" Add H₂O₂ dropwise at 80-90°C.\n Stir for 5 hours."]; workup -> purify [label=" Neutralize (pH 8-10).\n Sequential solvent extraction."]; purify -> product [label=" Remove solvent.\n Recrystallize if necessary."]; }

Caption: High-level workflow for this compound synthesis.

Materials and Equipment

-

Reagents: 2,5-Lutidine (2,5-dimethylpyridine), Glacial Acetic Acid, Hydrogen Peroxide (30-35% w/w aq.), Sodium Hydroxide (or Sodium Carbonate), Dichloromethane (DCM), Petroleum Ether (or Hexane), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Methodology

(▶) REACTION SETUP

-

Charge the Flask: In a round-bottom flask equipped with a magnetic stir bar, dissolve 20 g of 2,5-dimethylpyridine in 100 mL of glacial acetic acid.[11]

-

Causality: Glacial acetic acid serves as both a solvent and a reactant to generate the active oxidant, peracetic acid, in situ upon the addition of H₂O₂.

-

-

Heating: Place the flask in a heating mantle or oil bath and begin stirring. Heat the solution to 80°C.[10][11]

-

Causality: Elevated temperature is required to achieve a practical reaction rate. However, exceeding 90-100°C can increase the rate of peroxide decomposition, posing a safety risk.

-

(▶) OXIDATION REACTION

-

Oxidant Addition: Once the solution reaches 80°C, add 35 mL of 30% H₂O₂ dropwise via a dropping funnel over a period of 30-60 minutes.[11] Maintain the internal temperature between 80°C and 90°C throughout the addition.

-

Causality: This reaction is exothermic. A slow, controlled addition is critical to prevent a thermal runaway. The dropping funnel allows for precise control over the addition rate.

-

-

Reaction Time: After the addition is complete, continue to stir the mixture at 80-90°C for 5 hours to ensure the reaction proceeds to completion.[10][11]

-

Causality: This incubation period allows for the complete conversion of the starting material. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

(▶) WORKUP AND ISOLATION

-

Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess glacial acetic acid under reduced pressure using a rotary evaporator.[10][11]

-

Causality: Removing the bulk of the acetic acid simplifies the subsequent neutralization step, reducing the amount of base required and minimizing heat generation during quenching.

-

-

Neutralization: Carefully dilute the viscous residue with water and cool the flask in an ice bath. Slowly add a concentrated solution of NaOH (e.g., 20-40%) or solid sodium carbonate with vigorous stirring until the pH of the solution reaches 8-10.[10][11]

-

Causality: Neutralization quenches any remaining peracetic acid and deprotonates the product, increasing its solubility in organic solvents for extraction. This step can be highly exothermic and must be performed with cooling.

-

-

Selective Extraction - Step 1: Transfer the basic aqueous solution to a separatory funnel. Extract once with petroleum ether (or hexane). Discard the organic (petroleum ether) phase.[11]

-

Causality: This is a crucial purification step. Unreacted, non-polar 2,5-lutidine is preferentially extracted into the non-polar solvent, while the more polar this compound remains in the aqueous phase.

-

-

Selective Extraction - Step 2: Extract the remaining aqueous phase three times with dichloromethane (DCM). Combine the organic (DCM) extracts.[11]

-

Causality: The desired N-oxide product is now extracted from the aqueous phase into the more polar organic solvent, DCM. Multiple extractions ensure a high recovery yield.

-

-

Drying and Concentration: Dry the combined DCM extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Causality: Removing residual water with a drying agent prevents contamination of the final product.

-

Purification

The crude product obtained is often of sufficient purity for subsequent steps. If higher purity is required, the resulting solid or oil can be purified by recrystallization, for example, from diethyl ether at low temperatures.[10]

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps must be performed in a certified chemical fume hood. 2,5-lutidine is flammable and an irritant.[12][13] Glacial acetic acid vapors are corrosive.

-

Oxidizing Agents: Hydrogen peroxide (30%+) is a strong oxidizer and can cause severe skin burns.[14] Avoid contact with skin and eyes. Never mix strong oxidizers with incompatible materials.

-

Exothermic Reaction: The addition of hydrogen peroxide is exothermic. Ensure adequate cooling capacity is available and monitor the temperature closely to prevent a runaway reaction.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The N-oxidation of 2,5-lutidine to this compound is a fundamental and enabling transformation in modern organic synthesis. The hydrogen peroxide and acetic acid method presented here offers a reliable, scalable, and cost-effective route to this valuable intermediate. By understanding the causality behind each step—from the nucleophilic attack of the pyridine nitrogen to the logic of the sequential extraction—researchers can confidently and safely execute this procedure. This guide provides the necessary technical detail and scientific rationale to empower chemists in their pursuit of complex molecular targets.

References

-

Synthesis of 2,5-dimethylpyridine-N-oxide. PrepChem.com. [Link]

- CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

-

pyridine-n-oxide. Organic Syntheses Procedure. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-

2,6-dimethylpyridine. Organic Syntheses Procedure. [Link]

- EP0929523A1 - Preparation of 3,5-lutidine.

-

Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. National Center for Biotechnology Information (PMC). [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]

-

Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

Pyridine-N-oxide. Wikipedia. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

-

Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Purdue University Graduate School - Figshare. [Link]

-

Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

-

Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. National Institutes of Health (NIH). [Link]

-

Partial Oxidation of Toluene in CH3COOH by H2O2 in the Presence of VO (acac)2 Catalyst. [Link]

-

SAFETY DATA SHEET - 2,3-Lutidine. [Link]

- EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.

-

Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. ResearchGate. [Link]

-

Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. [Link]

-

Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Beilstein Journals. [Link]

-

SYNTHESIS OF UREA-HYDROGEN PEROXIDE AND ITS APPLICATION FOR PREPARING THIOSULFINATE. Vietnam Journals Online. [Link]

-

The Application of Peroxide for Organic Synthesis in Continuous Flow Chemistry. [Link]

-

Safety Data Sheet: 2,6-Lutidine. Chemos GmbH & Co.KG. [Link]

-

Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media. PubMed. [Link]

-

Urea-Hydrogen Peroxide Complex. ResearchGate. [Link]

-

Safe Handling of Oxidising Chemicals. The Chemistry Blog. [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. baranlab.org [baranlab.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 9. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. chemicals.co.uk [chemicals.co.uk]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 2,5-Dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine N-Oxides in Molecular Design

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its dipole moment and creating a versatile platform for further functionalization.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 2,5-Dimethylpyridine 1-oxide, a key building block in organic synthesis. While the definitive crystal structure of this compound is not widely published, this document will leverage the detailed structural analysis of its isomer, 3,5-Dimethylpyridine 1-oxide dihydrate, as a foundational case study.

Part 1: Synthesis of this compound: A Proven Protocol

The synthesis of pyridine N-oxides is a well-established transformation in organic chemistry. The following protocol is adapted from reliable methods for the oxidation of substituted pyridines and is expected to yield high-purity this compound suitable for crystallization studies.[2]

Experimental Protocol: Oxidation of 2,5-Dimethylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine (1.0 eq.) in glacial acetic acid (5-10 volumes).

-

Oxidation: To the stirred solution, add a 30-35% aqueous solution of hydrogen peroxide (1.5-2.0 eq.) dropwise. The addition should be performed at room temperature, and the reaction mixture may exhibit a slight exotherm.

-

Reaction Progression: Heat the reaction mixture to 80-90°C and maintain this temperature for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully remove the excess acetic acid under reduced pressure using a rotary evaporator.

-

Purification: To the residue, add water and adjust the pH to approximately 8 with a saturated solution of sodium bicarbonate or 20% sodium hydroxide.[2] This will neutralize any remaining acetic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x 20 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Part 2: The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is often the most critical and challenging step in determining a crystal structure. The following protocol is based on the successful crystallization of 3,5-Dimethylpyridine 1-oxide dihydrate and provides a robust starting point for obtaining diffraction-quality crystals of the 2,5-isomer.[3]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent. Given the polarity of the N-oxide, solvents such as diethyl ether, ethyl acetate, or a mixture of a polar and a non-polar solvent (e.g., methanol/dichloromethane) are good candidates.

-

Solution Preparation: Gently warm the solution to ensure complete dissolution. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette.

-

Crystallization Vessel: Transfer the clear solution to a clean, small vial or test tube.

-

Slow Evaporation: Cover the vessel with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a refrigerator or a quiet corner of a laboratory bench. Allow the solvent to evaporate slowly over several days to a week.

-

Crystal Harvesting: Once well-formed, single crystals are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 3: Characterization and Structure Elucidation

Spectroscopic Confirmation

Prior to X-ray diffraction analysis, it is essential to confirm the identity and purity of the synthesized this compound. Standard spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The presence of the N-oxide will induce characteristic shifts in the signals of the pyridine ring protons and carbons compared to the starting material.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-O stretching vibration, typically in the region of 1200-1300 cm⁻¹.[5]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the key steps in determining the crystal structure from a suitable single crystal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of the N-Oxide Group in 2,5-Dimethylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical examination of the chemical reactivity inherent to the N-oxide functional group in 2,5-dimethylpyridine 1-oxide. We will explore the electronic characteristics of the N-oxide, its consequential influence on the pyridine ring, and the diverse array of chemical transformations it can facilitate. This document is designed to be an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering a blend of fundamental principles and field-tested insights.

Introduction: The Pyridine N-Oxide Moiety

Pyridine N-oxides represent a significant class of heterocyclic compounds distinguished by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. This structural modification fundamentally alters the electronic properties of the parent pyridine, converting it from an electron-deficient system to one with pronounced electron-donating capabilities. The N-oxide group functions as an internal activating moiety, profoundly impacting the reactivity of the pyridine ring and enabling a spectrum of chemical transformations that are otherwise challenging to achieve with the parent heterocycle.

The introduction of the N-oxide functionality imparts a unique reactivity profile to the pyridine ring. The oxygen atom can function as a nucleophile and a directing group for electrophilic substitution, while concurrently activating the C2 and C4 positions for nucleophilic attack. This dual reactivity renders pyridine N-oxides versatile synthons in organic chemistry.

Electronic and Structural Properties of this compound

The presence of two methyl groups on the pyridine ring in this compound further modulates its reactivity. The methyl group at the 2-position introduces steric hindrance in proximity to the N-oxide group, which can influence the trajectory of approaching reagents. Both methyl groups, being electron-donating, augment the electron density of the pyridine ring, thereby enhancing its activation towards specific transformations.

The principal electronic features of the N-oxide group are:

-

Mesomeric Effects: The N-oxide group can donate electron density into the pyridine ring via resonance, leading to an increase in electron density at the C2, C4, and C6 positions.

-

Inductive Effects: The positively charged nitrogen atom withdraws electron density from the ring through an inductive effect.

The interplay between these electronic effects governs the regioselectivity observed in various reactions.

Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the direct oxidation of 2,5-dimethylpyridine. A range of oxidizing agents can be utilized for this transformation.

Experimental Protocol: Oxidation of 2,5-Dimethylpyridine

Materials:

-

2,5-Dimethylpyridine

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Saturated sodium carbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylpyridine in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred solution, maintaining the internal temperature below 40°C.

-

Upon completion of the addition, heat the reaction mixture to 70-80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to ambient temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to afford the crude this compound.

-

The product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid functions as both a solvent and a catalyst. It facilitates the formation of peracetic acid in situ, which is a more potent oxidizing agent.

-

Controlled Addition of Hydrogen Peroxide: The oxidation is an exothermic process. A controlled addition rate is critical to manage the reaction temperature and prevent potential hazards.

-

Neutralization with Sodium Carbonate: This step is imperative to quench the acidic medium and any residual peroxide before the extraction process.

-

Extraction with Dichloromethane: Dichloromethane is an effective solvent for extracting the N-oxide product from the aqueous phase due to its polarity and immiscibility with water.

Reactivity of the N-Oxide Group

The N-oxide group in this compound is the epicenter of its chemical reactivity, participating in a multitude of significant transformations.

Deoxygenation

The removal of the oxygen atom from the N-oxide to regenerate the parent pyridine is a frequently employed and valuable transformation. This can be accomplished using a variety of reducing agents.

Common Deoxygenating Agents:

| Reagent | Typical Conditions |

| Phosphorus trichloride (PCl₃) | Dichloromethane, 0°C to room temperature |

| Triphenylphosphine (PPh₃) | Toluene, reflux |

| Sodium dithionite (Na₂S₂O₄) | Water/Dioxane, room temperature |

| Samarium(II) iodide (SmI₂) | Tetrahydrofuran (THF), room temperature |

Electrophilic Attack at the Oxygen Atom

The lone pairs of electrons on the oxygen atom of the N-oxide confer nucleophilicity, allowing it to readily react with various electrophiles.

Caption: Electrophilic attack on the N-oxide oxygen atom.

This initial electrophilic addition is often the gateway to more complex transformations, such as the Boekelheide rearrangement.

Nucleophilic Substitution at the Pyridine Ring

The N-oxide group activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. In the case of this compound, the C2 position is sterically encumbered by the methyl group. Consequently, nucleophilic attack is preferentially directed to the C6 position.

Reactions with Organometallic Reagents:

Grignard reagents and organolithium compounds can add to the C6 position of this compound. Subsequent rearomatization furnishes 2,5,6-trisubstituted pyridines.

Rearrangement Reactions

Pyridine N-oxides are susceptible to several synthetically useful rearrangement reactions, which are typically initiated by the acylation of the N-oxide oxygen.

The Boekelheide Rearrangement:

This rearrangement involves the reaction of a pyridine N-oxide with an acylating agent, such as acetic anhydride, to yield a 2-acetoxymethylpyridine derivative.

Caption: The Boekelheide rearrangement of this compound.

Applications in Drug Development and Organic Synthesis

The distinct reactivity of this compound and related pyridine N-oxides establishes them as valuable intermediates in the synthesis of a broad spectrum of functionalized heterocyclic compounds. These compounds frequently serve as core scaffolds for the development of pharmaceuticals and agrochemicals. The capacity to introduce substituents at specific positions of the pyridine ring, a task that is often non-trivial with the parent pyridine, represents a significant synthetic advantage.

Conclusion

This compound is a versatile and reactive molecule with a rich and varied chemistry. The N-oxide group not only activates the pyridine ring but also functions as a versatile handle for a wide array of chemical transformations. A thorough understanding of its reactivity is paramount for chemists aiming to exploit this powerful building block in the design and synthesis of novel molecules with potential applications in medicine, agriculture, and materials science. This guide has provided a detailed overview of the fundamental principles and practical considerations for the effective utilization of this important compound.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 18(5), 534–551. [Link]

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridylcarbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

Technical Guide: Electrophilic Substitution of 2,5-Lutidine N-Oxide

Executive Summary

2,5-Lutidine N-oxide (2,5-Dimethylpyridine 1-oxide) represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals, particularly proton pump inhibitors (PPIs) and antimicrobial agents. Unlike its parent pyridine, the N-oxide moiety introduces a unique "push-pull" electronic character that facilitates electrophilic substitution at the C-4 position—a site otherwise deactivated in simple pyridines.

This guide details the mechanistic principles, optimized experimental protocols, and safety frameworks for the electrophilic nitration of 2,5-lutidine N-oxide. It further explores the downstream utility of the resulting 4-nitro derivative as a gateway to complex 4-alkoxy and 4-amino pyridines via nucleophilic aromatic substitution (

Part 1: Electronic Structure & Regioselectivity[1]

The N-Oxide Activation Paradox

Pyridine is electron-deficient and resistant to electrophilic attack. Oxidation to the N-oxide reverses this inactivity. The oxygen atom donates electron density into the ring via resonance (

For 2,5-Lutidine N-oxide:

-

Position 3: Meta to N-oxide (Deactivated); Sterically hindered by C2-Methyl.

-

Position 4: Para to N-oxide (Highly Activated); Ortho to C5-Methyl (Activated).

-

Position 5: Blocked by a Methyl group.[3]

-

Position 6: Ortho to N-oxide (Activated); Meta to C2-Methyl.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization of the carbocation intermediate (Sigma complex) at the C-4 position.

Caption: Mechanistic pathway showing the cooperative directing effects of the N-oxide and C5-methyl group targeting the C4 position.

Part 2: Experimental Protocol (Nitration)

The nitration of 2,5-lutidine N-oxide is the most industrially relevant electrophilic substitution. It yields 4-nitro-2,5-dimethylpyridine 1-oxide , a precursor often subjected to nucleophilic displacement to install alkoxy groups.

Reagents & Equipment[1][2][5][6]

-

Substrate: this compound (CAS: 4986-00-5)

-

Nitrating Agent: Fuming Nitric Acid (

, >90%) -

Catalyst/Solvent: Concentrated Sulfuric Acid (

, 98%) -

Quenching: Crushed ice, Sodium Carbonate (

) or Ammonium Hydroxide ( -

Apparatus: 3-neck round bottom flask, reflux condenser, dropping funnel, internal thermometer, oil bath.

Step-by-Step Methodology

-

Preparation of Nitrating Mixture (Exothermic):

-

In a separate flask, cool 50 mL of conc.

to 0–5°C using an ice-salt bath. -

Slowly add 35 mL of fuming

dropwise with vigorous stirring. Caution: Maintain temperature below 20°C to prevent decomposition.

-

-

Substrate Addition:

-

Charge the reaction vessel with 10.0 g (81 mmol) of 2,5-lutidine N-oxide.

-

Add conc.

(approx. 10 mL) to dissolve the solid if necessary, or add the solid directly to the pre-cooled nitrating mixture if the scale allows for efficient heat dissipation. Recommendation: Dissolve substrate in H2SO4 first for better homogeneity.

-

-

Reaction Phase:

-

Add the mixed acid solution to the substrate solution dropwise, maintaining internal temperature < 40°C.

-

Once addition is complete, slowly ramp the temperature to 90°C – 100°C .

-

Maintain at 90°C for 2 to 4 hours . Monitor reaction progress via TLC (DCM:MeOH 9:1) or HPLC. The starting material spot (lower Rf) should disappear, replaced by the product spot.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 500 g of crushed ice. Warning: Strong exotherm.

-

Neutralize the slurry to pH 7–8 using solid

or conc. -

A yellow/orange precipitate (4-nitro-2,5-lutidine N-oxide) typically forms.

-

Extraction: If precipitation is partial, extract the aqueous layer with Dichloromethane (

, 3 x 100 mL). -

Dry organic layers over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Acetone or Ethanol/Water.

-

Yield Target: 60–85%.

-

Data Summary: 4-Nitro-2,5-Lutidine N-Oxide

| Property | Value | Notes |

| CAS Number | 21816-42-2 | Specific to the 4-nitro isomer |

| Appearance | Yellow Crystalline Solid | Characteristic of nitro-N-oxides |

| Molecular Weight | 168.15 g/mol | Formula: |

| Melting Point | 155°C – 160°C | Varies slightly with purity |

| Solubility | Soluble in DCM, Acetone | Poorly soluble in Hexane/Water |

Part 3: Downstream Applications (Drug Development)[1]

The 4-nitro group in pyridine N-oxides is highly labile, acting as an excellent leaving group for Nucleophilic Aromatic Substitution (

Functionalization Workflow

The nitro group can be displaced by alkoxides (methoxy, trifluoroethoxy) to generate 4-alkoxy-2,5-lutidine derivatives, which are core structures in PPIs (Proton Pump Inhibitors) like Lansoprazole or Rabeprazole analogs.

Caption: Transformation of the electrophilic substitution product into a pharmaceutical intermediate via SnAr.

References

-

Preparation of 2,5-dimethyl-4-nitropyridine 1-oxide . Bld Pharm Product Catalog. Accessed Jan 2026.

-

Nitration of Pyridine N-oxides . Organic Chemistry Portal / OC-Praktikum. General procedure for nitration of alkylpyridine N-oxides.

-

Synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide . PrepChem. Detailed protocol for the displacement of the nitro group in 2,5-dimethyl-4-nitropyridine 1-oxide.

-

Reactivity of Pyridine N-oxides . Baran Lab Group Meeting Notes. Comprehensive review of electrophilic and nucleophilic behaviors of pyridine N-oxides.

-

Continuous preparation method of nitro-dimethylpyridine-N-oxides . Google Patents (CN101648912B). Industrial optimization of nitration conditions for lutidine N-oxides.

Sources

A Technical Guide to Nucleophilic Attack on 2,5-Dimethylpyridine 1-Oxide: Mechanisms, Regioselectivity, and Synthetic Protocols

Abstract

Pyridine N-oxides are a pivotal class of heterocyclic compounds, serving as versatile intermediates in organic synthesis. Their unique electronic properties render them significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. This guide provides an in-depth technical exploration of nucleophilic attacks on a specific, substituted substrate: 2,5-Dimethylpyridine 1-oxide. We will dissect the core reaction mechanisms, elucidate the principles governing regioselectivity, and present detailed, field-proven experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of pyridine N-oxide chemistry.

The Enhanced Reactivity of the Pyridine N-Oxide Scaffold

The transformation of a pyridine to its corresponding N-oxide is a foundational strategy in heterocyclic chemistry for altering the ring's electronic character. The N-oxide moiety, with its formal positive charge on the nitrogen and negative charge on the oxygen, profoundly impacts the aromatic system. It acts as a powerful "push-pull" group; the oxygen atom can donate electron density into the ring via resonance, activating it for electrophilic substitution, yet the polarized N-O bond also inductively withdraws electron density, making the ring susceptible to nucleophilic attack.[1][2]

This dual reactivity is a cornerstone of its synthetic utility. Unlike the electron-deficient pyridine ring, which is highly resistant to electrophilic attack and only reacts with very strong nucleophiles, the N-oxide is primed for functionalization.[2] The resonance structures clearly illustrate that the C2 (ortho) and C4 (para) positions become electron-deficient, creating electrophilic sites ripe for nucleophilic attack.[3]

| Feature | Pyridine | This compound | Rationale |

| Reactivity to Nucleophiles | Low | High | The N-O bond polarizes the ring, creating electron-deficient C2 and C4 carbons.[3] |

| Reactivity to Electrophiles | Low (requires harsh conditions) | High (activated) | The N-oxide oxygen donates electron density, activating the ring, particularly at C4.[2] |

| Key Reactive Positions | C3 (electrophilic), C2/C4 (nucleophilic) | C2, C4, C6 (nucleophilic) | Resonance delocalization of the positive charge on nitrogen makes these positions electrophilic.[3] |

Core Mechanism & Regioselectivity of Nucleophilic Attack

The productive reaction of a nucleophile with a pyridine N-oxide typically requires a two-step activation and attack sequence. The N-oxide oxygen itself is a poor leaving group. Therefore, it must first be activated by an electrophilic reagent.

The Activation Step: Turning Oxygen into a Good Leaving Group

The reaction is initiated by the nucleophilic N-oxide oxygen attacking an electrophile (E+). Common activators include anhydrides (e.g., acetic anhydride, Ac₂O), sulfonyl chlorides (e.g., tosyl chloride, TsCl), or phosphorus oxychloride (POCl₃). This acylation or sulfonylation converts the oxygen into an excellent leaving group (e.g., acetate, tosylate).

Nucleophilic Addition and Regiochemical Considerations

Once activated, the pyridine ring is highly susceptible to nucleophilic attack. For This compound , the potential sites for attack are C2, C4, and C6.

-

C2 Position: Electronically activated but sterically hindered by the adjacent methyl group.

-

C4 Position: Electronically activated and sterically accessible.

-

C6 Position: Electronically activated (equivalent to C2) and the most sterically accessible position.

Therefore, for most nucleophiles, attack is strongly favored at the C6 position due to the optimal combination of electronic activation and steric accessibility. Attack at C4 is a possible secondary pathway, while attack at the hindered C2 position is generally disfavored.

Caption: Generalized workflow for the functionalization of this compound.

Reactions with Carbon Nucleophiles: Grignard and Organolithium Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful carbon-based nucleophiles that readily react with activated pyridine N-oxides to form new carbon-carbon bonds.[4][5] These reactions provide a robust method for the alkylation and arylation of the pyridine ring.

The reaction proceeds via attack of the carbanionic component of the organometallic reagent on the electron-deficient C6 position. Subsequent rearomatization, often facilitated by heating with a reagent like acetic anhydride during workup, yields the 2-substituted pyridine.[6][7]

Field-Proven Protocol: C6-Phenylation of this compound

This protocol details the synthesis of 2,5-dimethyl-6-phenylpyridine, a valuable scaffold in medicinal chemistry.

Step 1: Preparation of Starting Material (this compound)

-

To a solution of 2,5-dimethylpyridine (1.0 equiv) in glacial acetic acid (5.0 mL/g), add 30% hydrogen peroxide (1.5 equiv) dropwise at room temperature.

-

Heat the mixture to 80 °C and maintain for 12 hours.[8]

-

Cool the reaction to room temperature and carefully quench the excess peroxide with a saturated solution of sodium sulfite.

-

Basify the solution with solid sodium carbonate until pH > 9.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide as a solid.[8]

Step 2: Grignard Addition and Rearomatization

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add Phenylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. TLC or LC-MS can be used to monitor the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly add acetic anhydride (2.0 equiv).

-

Heat the mixture to reflux (or 120 °C using microwave irradiation for 5 minutes) for 1 hour to facilitate rearomatization.[6]

-

Cool to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 2,5-dimethyl-6-phenylpyridine.

Caption: Step-by-step workflow for the C6-arylation of this compound.

Reactions with Other Nucleophiles

The activated N-oxide is a versatile electrophile for a range of other nucleophiles, enabling the introduction of diverse functional groups.

Cyanation: The Reissert-Henze Reaction

The introduction of a cyano group at the C6 position can be achieved via the Reissert-Henze reaction. This involves activation with an acyl chloride, such as benzoyl chloride, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN).

| Step | Reagents & Conditions | Purpose |

| 1. Activation | Benzoyl Chloride (BzCl), Dichloromethane (DCM), 0 °C | Forms the N-benzoyloxy pyridinium salt, a potent electrophile. |

| 2. Nucleophilic Attack | Trimethylsilyl cyanide (TMSCN), 0 °C to RT | Cyanide attacks the C6 position to form the dihydropyridine intermediate. |

| 3. Rearomatization | Spontaneous or upon workup | Elimination of benzoic acid yields the 6-cyano-2,5-dimethylpyridine product. |

Amination

Direct amination can be accomplished by activating the N-oxide with tosyl chloride (TsCl) or tosyl anhydride (Ts₂O) in the presence of an amine.[9] This one-pot process is highly regioselective for the C2/C6 position and is compatible with a variety of primary and secondary amines. The use of a bulky temporary protecting group on the amine, such as t-butyl, can sometimes improve yields by preventing side reactions.[10]

Conclusion

This compound is a powerful and versatile synthetic intermediate. The N-oxide group fundamentally alters the reactivity of the pyridine core, transforming it into a substrate that is highly receptive to nucleophilic attack. By understanding the principles of activation and the steric and electronic factors that govern regioselectivity, chemists can selectively functionalize the C6 position with a wide array of carbon- and heteroatom-based nucleophiles. The protocols and mechanisms detailed in this guide provide a robust framework for the strategic incorporation of this valuable heterocyclic scaffold into complex molecules, with significant applications in drug discovery and materials science.

References

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Raut, B. (2020). Reactions of Pyridine-N-Oxide. YouTube. [Link]

-

Raut, B. (2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link]

- Google Patents. (2010). Method for preparing 3,5-dimethylpyridine-N-oxide. CN101648910B.

-

Katiyar, D. Pyridine Lecture Notes. [Link]

-

Litvinov, V. P. (2005). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Chemical Bulletin, 54(11), 2539-2545. [Link]

-

Unnamed Author. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]

-

Al-Zaydi, K. M. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

-

ResearchGate. (n.d.). Functionalization of pyridine N‐oxides using PyBroP. [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

-

ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. [Link]

-

ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]

-

Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(22), 4579-4582. [Link]

-

Olsson, R., & Almqvist, F. (2008). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 6(19), 3505-3513. [Link]

-

Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Activated C−H bonds in pyridine N‐oxides and other aromatics. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Chemistry. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

-

Chemistry Stack Exchange. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium?. [Link]

-

ACS Publications. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

-

MDPI. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Thermal Stability of 2,5-Dimethylpyridine 1-Oxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpyridine 1-oxide, also known as 2,5-lutidine N-oxide, is a heterocyclic N-oxide with significant utility in pharmaceutical synthesis and materials science. As with many N-oxide compounds, the inherent energy of the N-O bond presents a potential thermal hazard. A thorough understanding of its thermal stability is not merely academic; it is a critical prerequisite for safe handling, process development, and storage. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. It details the essential analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—explaining the scientific rationale behind their application. While specific, publicly available thermal decomposition data for this compound is limited, this guide synthesizes data from closely related analogues, such as 2-methylpyridine N-oxide, to establish a predictive model for its behavior. The document outlines detailed experimental protocols, presents data interpretation frameworks, and offers actionable process safety recommendations to mitigate the risk of thermal runaway events.

Introduction: The Energetic Nature of Aromatic N-Oxides

Aromatic N-oxides, including this compound, are versatile intermediates in organic synthesis. The N-O bond activates the pyridine ring, facilitating reactions that are otherwise difficult with the parent heterocycle.[1][2] This unique reactivity, however, stems from the energetic nature of the N-O moiety, which can undergo highly exothermic decomposition upon heating. Incidents involving the thermal runaway of reactive chemicals, such as nitroaromatic compounds, underscore the severe consequences of inadequate thermal hazard assessment.[3]

For drug development professionals, ensuring the thermal stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of process safety and regulatory compliance. An uncontrolled exothermic decomposition can lead to a rapid increase in temperature and pressure within a reactor, potentially causing catastrophic failure.[4] Therefore, a proactive and systematic evaluation of thermal stability is essential. This guide serves as a technical resource for performing such an evaluation on this compound.

Assessing Thermal Stability: A Multi-Technique Approach

A comprehensive thermal hazard assessment cannot rely on a single technique. Instead, a tiered approach using orthogonal methods provides a complete picture of the material's behavior under different thermal stresses.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary screening tool for thermal hazards. It measures the heat flow into or out of a sample as a function of temperature.[5] Its value lies in its ability to rapidly detect the onset temperature of an exothermic event (Tonset) and quantify the total energy released (enthalpy of decomposition, ΔHd). A sharp, significant exotherm is a clear warning sign of a potential runaway reaction.

Protocol: A typical DSC experiment involves heating a small, hermetically sealed sample (1-5 mg) at a constant rate (e.g., 2-10 °C/min) over a broad temperature range (e.g., 30-350 °C).

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel or similar inert DSC pan.

-

Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Ramp the temperature from ambient to a final temperature (e.g., 400°C) at a rate of 10°C/min under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature, peak temperature, and integrated energy (enthalpy) of any exothermic events.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA complements DSC by measuring the change in mass of a sample as a function of temperature.[5] When a DSC experiment shows an exotherm, TGA can determine if this event is associated with mass loss. Significant mass loss concurrent with an exotherm strongly indicates decomposition into volatile products, a key factor in pressure-related hazards.

Protocol: TGA involves heating a slightly larger sample (5-10 mg) than DSC on a sensitive microbalance at a constant heating rate.

Step-by-Step TGA Protocol:

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled nitrogen flow.

-

Data Analysis: Plot the percentage of mass loss versus temperature to identify decomposition temperatures and quantify the extent of degradation.

Accelerating Rate Calorimetry (ARC®)

Expertise & Causality: ARC is the gold standard for simulating a worst-case thermal runaway scenario.[6][7] Unlike DSC, which uses a constant heating rate, an ARC instrument operates in a "Heat-Wait-Search" mode.[6] It heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity). If self-heating is detected, the instrument switches to an adiabatic mode, meaning it perfectly matches the temperature of its surroundings to the sample's temperature, preventing any heat loss.[8] This simulates the conditions in the center of a large, poorly-mixed reactor. The resulting time-temperature-pressure data is invaluable for calculating critical safety parameters like the Time to Maximum Rate (TMR).[7][9]

Experimental Workflow Diagram

The logical flow for a comprehensive thermal hazard assessment is depicted below.

Thermal Profile of this compound: An Analog-Based Assessment

As of this writing, detailed public data on the thermal decomposition of this compound is scarce. However, significant insights can be drawn from studies on structurally similar compounds. A study on the thermal decomposition of 2-methylpyridine N-oxide using an Automatic Pressure Tracking Adiabatic Calorimeter found that decomposition begins to accelerate at temperatures above 200°C, with slower decomposition observed below this temperature.[4] The reaction was accompanied by substantial gas production, with 2-methylpyridine and pyridine identified as the primary decomposition products.[4]

Based on this analogous data, we can predict a similar thermal profile for this compound. The additional methyl group is unlikely to drastically alter the fundamental N-O bond cleavage mechanism but may influence the onset temperature and decomposition kinetics.

Predicted Thermal Data

The following table summarizes the expected thermal data for this compound based on analysis of its structural analogue, 2-methylpyridine N-oxide. This data is predictive and must be confirmed by experimentation.

| Parameter | Predicted Value Range | Analytical Technique | Significance |

| Tonset (DSC) | 190 - 220 °C | DSC | The temperature at which the exothermic decomposition begins. A critical parameter for defining maximum safe operating temperatures. |

| ΔHd (DSC) | > 100 J/g | DSC | The energy released during decomposition. Higher values indicate a more severe hazard. |

| Mass Loss (TGA) | > 50% | TGA | Confirms that the thermal event is a decomposition reaction leading to volatile products, implying a pressure hazard. |

| Tonset (ARC) | 180 - 210 °C | ARC | The temperature of no return in an adiabatic scenario. Typically slightly lower than the DSC onset due to higher sensitivity.[10] |

| Max Pressure Rate | High | ARC | Indicates the potential for rapid pressure buildup in a sealed vessel, which is crucial for designing pressure relief systems. |

Proposed Decomposition Pathway

The thermal decomposition of pyridine N-oxides typically proceeds via deoxygenation to the parent pyridine.[4] The process can involve radical mechanisms or rearrangements. For this compound, the primary event is the cleavage of the N-O bond, leading to the formation of 2,5-dimethylpyridine and an oxygen radical. This highly reactive species can then lead to secondary reactions, generating gaseous byproducts like CO, CO2, and nitrogen oxides (NOx).[5][11][12]

Process Safety and Hazard Mitigation

The data, even when based on analogy, points to a significant thermal hazard for this compound above 190°C. The generation of non-condensable gases presents a serious risk of over-pressurization in closed systems.[4]

Key Recommendations:

-

Maximum Process Temperature: Based on the predicted Tonset, all process steps (e.g., reaction, distillation, drying) should be maintained well below 190°C. A safety margin of at least 50-100°C is industry standard, pending definitive ARC data.

-

Avoid Confinement: Heating this material in sealed or poorly vented containers should be strictly avoided. All vessels must be equipped with appropriately sized pressure relief systems.

-

Material Compatibility: The thermal stability of N-oxides can be compromised by contaminants. For example, the decomposition of 2-methylpyridine N-oxide is accelerated by acid catalysts.[4] Compatibility studies should be performed with all materials that may come into contact with this compound at elevated temperatures.

-

Scale-Up Considerations: Thermal hazards that are not apparent on a lab scale can become critical in large-scale production due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation. A thorough hazard analysis, including ARC testing, is mandatory before any scale-up.[8]

Conclusion

This compound is a valuable synthetic intermediate whose utility must be balanced with a rigorous understanding of its thermal hazards. While specific decomposition data is not widely published, analysis of close structural analogues like 2-methylpyridine N-oxide provides a strong basis for a preliminary hazard assessment. The predicted onset of a significant, gas-evolving exothermic decomposition in the range of 190-220°C mandates caution.

The definitive thermal stability and hazard parameters for this compound must be determined experimentally. The multi-technique approach outlined in this guide, employing DSC for screening, TGA for mass loss confirmation, and ARC for adiabatic runaway simulation, provides a robust and reliable pathway to generating the necessary data for ensuring safe handling, process development, and storage.

References

-

Ramirez, J., et al. (2019). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Available from: [Link]

-

El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Available from: [Link]

- Google Patents. (2010). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

-

Wikipedia. (2023). Pyridine-N-oxide. Available from: [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Available from: [Link]

-

Cross, K. P., et al. (2018). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?. Mutagenesis, 33(5), 349-363. Available from: [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). Available from: [Link]

-

Shrestha, K. P. (1980). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. Available from: [Link]

-

ASTM Digital Library. (1990). Accelerating Rate Calorimeter Studies of Metal Oxide Interactions with Hydrocarbons in High-Pressure Oxygen. Available from: [Link]

-

New Jersey Department of Health. (2010). Nitric Oxide - Hazardous Substance Fact Sheet. Available from: [Link]

-